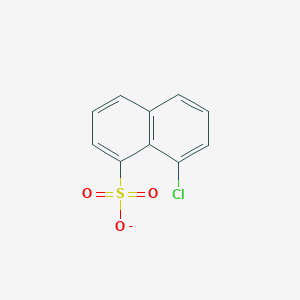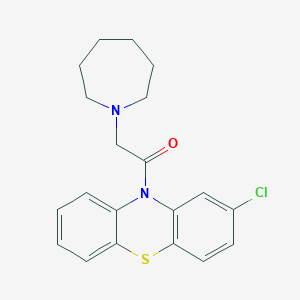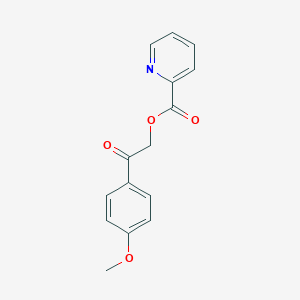
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant because it has a lower risk of causing side effects and drug interactions compared to other antidepressants.
Mécanisme D'action
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate works by inhibiting the enzyme monoamine oxidase A (MAO-A), which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate also has antioxidant properties, which can help protect the brain from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for lab experiments. It has a lower risk of causing side effects and drug interactions compared to other antidepressants. It is also reversible, which means that its effects can be quickly reversed if necessary. However, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has some limitations for lab experiments. It is not as potent as other antidepressants, which means that higher doses may be required to achieve the desired effects.
Orientations Futures
There are several future directions for the study of 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate. One direction is to investigate its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches. Another direction is to explore its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate in different patient populations.
Méthodes De Synthèse
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using various methods, but the most common method is the condensation reaction between 4-methoxyphenyl acetic acid and 2-pyridinecarboxylic acid. The reaction is catalyzed by thionyl chloride and triethylamine, and the product is purified by recrystallization.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that regulate mood and emotions. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate is also being studied for its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches.
Propriétés
Nom du produit |
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-12-7-5-11(6-8-12)14(17)10-20-15(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
Clé InChI |
XUNUYUZKKYOYPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
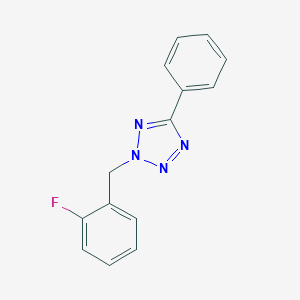
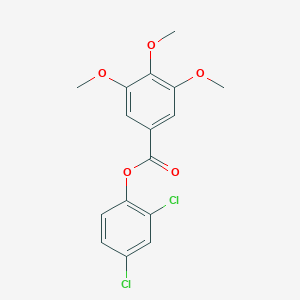
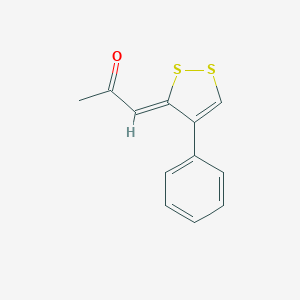
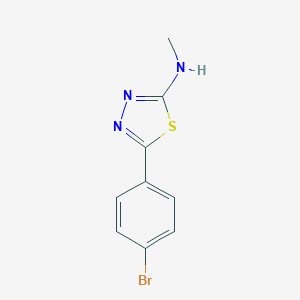
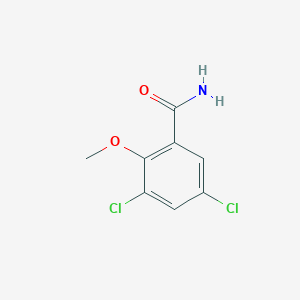
![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
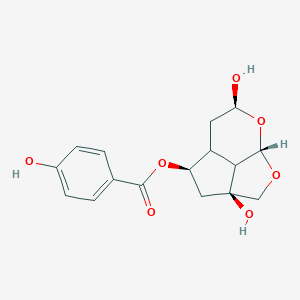
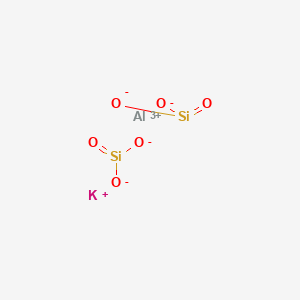
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)
